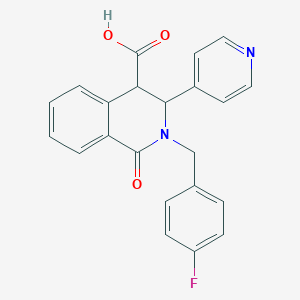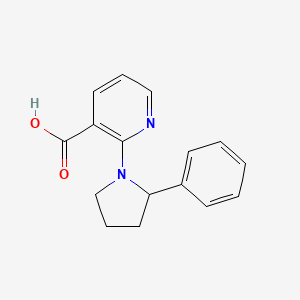
2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
Overview
Description
“2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid” is a chemical compound with the molecular formula C16H16N2O2 . It’s a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . For a detailed analysis, specialized software or a professional in the field should be consulted.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . For a detailed analysis, specialized software or a professional in the field should be consulted.Scientific Research Applications
Synthesis and Structural Studies
- The study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including those related to the target compound, offers insights into their physicochemical properties. These compounds exhibit potential for influencing the photophysical properties of metal centers and the conformation and intermolecular interactions of the ligands, as demonstrated through X-ray crystallography and spectroscopic methods (Tzimopoulos et al., 2010).
Drug Discovery and Biological Studies
- Phenyl (3-phenylpyrrolidin-3-yl)sulfones, structurally related to the compound of interest, have been identified as selective, orally active RORγt inverse agonists. These compounds were developed through structure-based design and have shown potential in inhibiting IL-17 production, suggesting their application in treating inflammatory diseases (Duan et al., 2019).
Supramolecular Chemistry and Material Science
- Carboxylic acid and pyridine functional groups in molecules like 2-[phenyl(propyl)amino]nicotinic acid have been shown to form competing hydrogen-bonding motifs. This study highlights the intricate balance between acid-acid and acid-pyridine hydrogen bonding, which can influence the design of new materials with tailored properties (Long et al., 2014).
Coordination Chemistry and Framework Structures
- Lanthanide-organic frameworks constructed from pyridine-3,5-bis(phenyl-4-carboxylate) showcase the ability to form porous materials with significant H2 adsorption capacities. These findings underscore the utility of pyridine-carboxylic acid derivatives in developing new adsorbent materials (Jia et al., 2007).
Chemical Synthesis and Methodology
- The synthesis of substituted pyrrolidines and piperidines via oxidative decarboxylation and beta-iodination of amino acids demonstrates the utility of pyrrolidine derivatives in synthesizing complex organic structures. This method emphasizes the versatility of pyrrolidine-based compounds in synthetic organic chemistry (Boto et al., 2001).
properties
IUPAC Name |
2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)13-8-4-10-17-15(13)18-11-5-9-14(18)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINOXEVUPOYFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378082 | |
| Record name | 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904816-69-9 | |
| Record name | 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



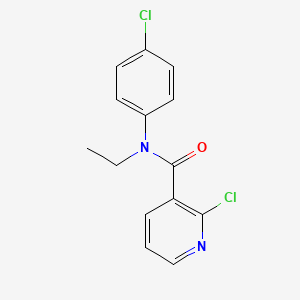

![[2,2,3,3,4,4,5,5-Octafluoro-6-(4-methylphenyl)sulfonyloxyhexyl] 4-methylbenzenesulfonate](/img/structure/B1621463.png)
![4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1621464.png)
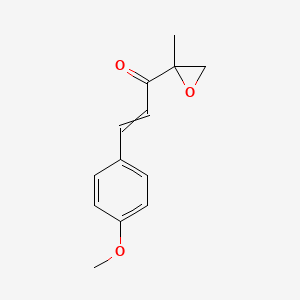
![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1621469.png)


![3-[1-(4-iodophenyl)pyrrol-2-yl]prop-2-enoic Acid](/img/structure/B1621472.png)
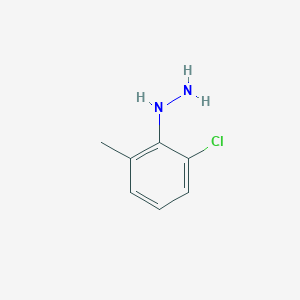
![6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid](/img/structure/B1621475.png)
![N1-methyl-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide](/img/structure/B1621477.png)
![2-[1-(1H-imidazol-1-yl)vinyl]phenol](/img/structure/B1621478.png)
